(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide
Description
Properties
IUPAC Name |
(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN2O5S/c22-18-3-1-2-4-20(18)30-21-10-7-15(13-19(21)25(26)27)11-12-31(28,29)24-14-16-5-8-17(23)9-6-16/h1-13,24H,14H2/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAOQVJNVMJKSE-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=CS(=O)(=O)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)/C=C/S(=O)(=O)NCC3=CC=C(C=C3)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 2-chlorophenol, which is then nitrated to form 2-chlorophenoxy-3-nitrobenzene. This intermediate is further reacted with 4-fluorobenzylamine to introduce the fluorophenyl group. The final step involves the formation of the sulfonamide group through a reaction with ethene-1-sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The presence of the nitrophenyl and sulfonamide groups suggests potential interactions with proteins involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
(a) Ethene-Sulfonamide Backbone Modifications
Compound 6s [(E)-N-(4-methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide]:
- Substituents : 4-methoxy-3-nitrophenyl (electron-withdrawing nitro and electron-donating methoxy) and 2,4,6-trimethoxyphenyl (strongly electron-donating).
- Properties : Melting point 172–174°C; yield 58% via dehydration .
- Comparison : The absence of a fluorobenzyl group and the presence of multiple methoxy substituents likely enhance solubility but reduce electrophilic reactivity compared to the target compound.
- N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Substituents: 4-chlorophenyl, hydroxyethyl, and methoxybenzenesulfonamide . The lack of a nitro group may reduce steric hindrance in binding interactions.
(b) Chlorophenyl and Fluorophenyl Derivatives
- 2-(4-Chlorophenyl)-N-[(4-Methylphenyl)Methyl]Ethene-1-Sulfonamide: Molecular Formula: C₁₆H₁₆ClNO₂S . Comparison: Simpler structure with a single chlorophenyl and methylbenzyl group. The absence of nitro and fluorine substituents likely results in lower molecular polarity and altered pharmacokinetics.
N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)Sulfonyl]Benzenesulfonamide :
Data Tables
Table 2: Substituent Effects on Properties
Biological Activity
(E)-2-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-[(4-fluorophenyl)methyl]ethene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may exhibit various pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed examination of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that contribute to its biological activity:
- Chlorophenoxy group : Known for enhancing lipophilicity and modulating biological interactions.
- Nitrophenyl moiety : Often associated with pharmacological activity due to its electron-withdrawing properties.
- Fluorophenyl substituent : Can influence receptor binding and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClF2N3O3S |
| Molecular Weight | 397.86 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not reported |
Anticancer Activity
Research indicates that sulfonamide derivatives, including the compound , may exhibit significant anticancer properties. A study focused on similar compounds demonstrated that they could inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG-2), and cervical (HeLa) cancer cells.
Case Study: Antiproliferative Effects
In vitro studies have shown that the compound can induce apoptosis in cancer cells through mechanisms such as:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Induction of cell cycle arrest : Particularly in the G2/M phase, leading to reduced cell viability.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Sulfonamides are traditionally known for their antibacterial effects, and this derivative's structure may enhance its efficacy.
Research Findings
A comparative study involving several sulfonamide derivatives highlighted:
- Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of action : Inhibition of folate synthesis pathways, crucial for bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored, particularly in models of acute inflammation. Preliminary findings suggest that it may reduce pro-inflammatory cytokine levels and inhibit pathways associated with inflammation.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits cell proliferation | , |
| Antimicrobial | Effective against various bacterial strains | |
| Anti-inflammatory | Reduces cytokine levels |
The biological activity of this compound is likely mediated through several biochemical pathways:
- Inhibition of Enzymes : The sulfonamide group may inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
- Interaction with Receptors : The presence of nitrogen and halogen atoms could facilitate interactions with various cellular receptors, enhancing its pharmacological profile.
- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
